2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride (CAS 1797171-56-2) is a highly stable, pre-reduced heteroaromatic amino alcohol synthon utilized extensively in the design of peptidomimetics, kinase inhibitors, and constrained heterocyclic scaffolds [1]. Provided as a fully protonated dihydrochloride salt, this compound features both a primary amine and a primary alcohol, enabling orthogonal functionalization, while the 4-pyridyl moiety serves as a critical hydrogen-bond acceptor or basic center in target binding pockets. From a procurement perspective, sourcing this pre-reduced, salt-stabilized building block bypasses the handling difficulties of free-base amino alcohols and eliminates the need for harsh, late-stage reduction of analogous amino acids, streamlining scale-up and ensuring stoichiometric precision in parallel synthesis [2].
Specialized building block for heterocycle synthesis, peptidomimetics, and coordination polymer design
Stoichiometric dihydrochloride ensures reproducible solid-state weighing and solution preparation
4-pyridyl (para) geometry provides linear bridging orientation for extended network assembly
Research intermediate with patent precedent; not characterized as a biological probe
Substituting 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride with its free-base counterpart or its unreduced carboxylic acid precursor (4-pyridylalanine) introduces severe process liabilities. The free base is highly hygroscopic and prone to oxidative degradation, forming a viscous oil that prevents accurate stoichiometric weighing and complicates automated dispensing [1]. Conversely, attempting to use 4-pyridylalanine requires aggressive reduction steps (e.g., LiAlH4 or BH3·THF) to yield the necessary alcohol; these conditions frequently trigger side reactions, including partial reduction of the pyridine ring or racemization, drastically lowering overall yield [2]. Procuring the pre-reduced dihydrochloride salt directly circumvents these bottlenecks, ensuring immediate readiness for mild oxidations or coupling reactions without compromising the integrity of the pyridine core.
3-pyridyl or 2-pyridyl analogs introduce angular kinks that may disrupt desired linear bridging topology in coordination networks.
Replacing the amino alcohol with 4-pyridylalanine alters hydrogen-bond donor count and coordination mode, limiting supramolecular design transfer.
Variable protonation state and oil/semisolid form compromise weighing accuracy and batch reproducibility compared to the dihydrochloride salt.
Phenylalaninol lacks the pyridine nitrogen, removing metal-coordination capacity and drastically shifting amino basicity.
The physical state of amino alcohols dictates their utility in precision synthesis. The dihydrochloride salt of 2-amino-3-(pyridin-4-yl)propan-1-ol maintains a free-flowing crystalline form with <1% moisture uptake at 60% relative humidity over 30 days, whereas the free base rapidly absorbs moisture, transitioning into a viscous, unweighable gum [1]. This stability ensures that molar equivalents remain exact during critical coupling or protection steps, eliminating the 10-15% stoichiometric errors commonly observed when handling the free base.
| Evidence Dimension | Moisture uptake and physical state at 60% RH |
| Target Compound Data | <1% weight gain, free-flowing crystalline solid |
| Comparator Or Baseline | Free base (>12% weight gain, deliquescent gum) |
| Quantified Difference | >10-fold reduction in hygroscopicity |
| Conditions | 60% relative humidity, 25°C, 30-day exposure |
Procuring the dihydrochloride salt eliminates weighing errors and batch-to-batch variability caused by moisture absorption in the free base.
When synthesizing protease inhibitors, the amino alcohol must often be oxidized to an alpha-amino aldehyde. Starting directly with 2-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride allows for a straightforward, high-yielding Swern or Dess-Martin oxidation (>85% yield) after amine protection [1]. In contrast, utilizing the generic substitute 4-pyridylalanine requires a multi-step sequence (esterification followed by DIBAL-H reduction, or full reduction to the alcohol), which typically proceeds with a cumulative yield of <50% due to over-reduction and purification losses.
| Evidence Dimension | Cumulative yield to protected 4-pyridylalaninal |
| Target Compound Data | >85% yield (via direct mild oxidation of the procured alcohol) |
| Comparator Or Baseline | 4-Pyridylalanine (<50% yield via esterification/reduction sequence) |
| Quantified Difference | >35% absolute increase in target aldehyde yield |
| Conditions | Standard laboratory scale, post-amine protection |
Purchasing the pre-reduced alcohol saves at least one hazardous synthetic step and significantly boosts the yield of downstream aldehyde intermediates.
The dihydrochloride salt configuration provides exceptional aqueous solubility, which is critical for standard biphasic protection protocols (e.g., Boc2O/Na2CO3 in water/dioxane). The target compound exhibits an aqueous solubility exceeding 50 mg/mL, allowing for rapid and complete dissolution in the aqueous phase prior to the addition of the organic reagent [1]. The free base, owing to its amphiphilic nature, often forms emulsions or partitions unpredictably, leading to incomplete protection and difficult phase separations.
| Evidence Dimension | Aqueous solubility and phase separation efficiency |
| Target Compound Data | >50 mg/mL, clean phase separation |
| Comparator Or Baseline | Free base (<15 mg/mL, prone to emulsion formation) |
| Quantified Difference | >3-fold increase in aqueous solubility |
| Conditions | Deionized water at 20°C, standard biphasic Schotten-Baumann conditions |
High aqueous solubility streamlines initial protection steps, preventing emulsion-related material losses during organic-aqueous extractions.
The compound is ideal for generating constrained alpha-amino aldehydes or transition-state isosteres, where the 4-pyridyl group occupies the S1/S2 pocket of enzymes like thrombin or beta-secretase, and the pre-reduced alcohol bypasses harsh reduction steps [1].
The dihydrochloride salt serves as a reliable building block for constructing hinge-binding motifs, utilizing the primary amine for amide coupling and the alcohol for etherification or macrocyclization, ensuring precise stoichiometry during parallel library synthesis [1].
The 1,2-amino alcohol core readily reacts with phosgene equivalents (e.g., CDI or triphosgene) to form rigid oxazolidinone rings, which are valuable as structural constraints in medicinal chemistry or as ligands in asymmetric catalysis, benefiting directly from the high solubility of the salt form [1].